N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
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Overview
Description
N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of 4-methylphenylamine with 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)piperazine-1-carboxamide
- 4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- N-(4-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Uniqueness
N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of both the 4-methylphenyl and 2,2,2-trifluoroethyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Conclusion
This compound is a compound with diverse potential applications in scientific research and industry. Its unique structure and reactivity make it an interesting subject for further investigation. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C14H18F3N3O |
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Molecular Weight |
301.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H18F3N3O/c1-11-2-4-12(5-3-11)18-13(21)20-8-6-19(7-9-20)10-14(15,16)17/h2-5H,6-10H2,1H3,(H,18,21) |
InChI Key |
DTGZCDBHGGOJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC(F)(F)F |
Origin of Product |
United States |
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